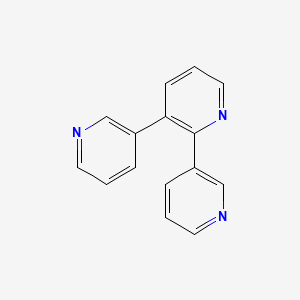

2,3-Di(pyridin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Di(pyridin-3-yl)pyridine is a heterocyclic organic compound that consists of three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes two pyridine rings attached to the 2 and 3 positions of a central pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable reagent under specific conditions. For example, a condensation reaction between pyridine-3-carbaldehyde and a secondary amine in the presence of a catalyst can yield the desired compound . Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyridine-3-boronic acid is coupled with a halogenated pyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Di(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols. Substitution reactions can result in various functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2,3-Di(pyridin-3-yl)pyridine. Research indicates that compounds with pyridine moieties exhibit significant activity against various bacterial strains. For instance, a study reported that certain pyridine derivatives demonstrated minimum inhibitory concentrations comparable to established antibiotics .

2. Antiviral Properties:

The ongoing search for antiviral agents has also spotlighted pyridine compounds. The unique structural configuration of this compound may enhance its interaction with viral proteins, potentially leading to the development of new antiviral therapies .

3. Anti-inflammatory and Analgesic Effects:

Pyridine derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

4. Antitumor Activity:

Research has shown that certain pyridine-based compounds possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Material Science Applications

1. Coordination Chemistry:

this compound can act as a ligand in coordination chemistry. Its ability to coordinate with transition metals makes it valuable in synthesizing metal-organic frameworks (MOFs) and catalysts for organic transformations .

2. Organic Electronics:

The electronic properties of pyridine compounds have led to their exploration in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Di(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metals also plays a crucial role in its catalytic properties .

Comparison with Similar Compounds

2,3-Di(pyridin-3-yl)pyridine can be compared with other similar compounds, such as:

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:

3-(2-(pyridin-3-yl)disulfanyl)pyridine: This compound contains a disulfide linkage, which imparts different chemical and biological properties.

Pyridine-3,5-dicarboxylic acid: This compound has carboxylic acid groups that make it useful in the synthesis of coordination polymers and other advanced materials.

The uniqueness of this compound lies in its structural simplicity and versatility, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2,3-Di(pyridin-3-yl)pyridine is a nitrogen-rich heterocyclic compound that has attracted attention due to its potential biological activities. This compound features two pyridine rings, which are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| A549 (Lung) | 12.7 |

| PC-3 (Prostate) | 18.5 |

| HCT116 (Colon) | 10.1 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Pharmaceutical Research investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound showed superior activity compared to standard antibiotics at lower concentrations, suggesting its potential as a lead compound for developing new antimicrobials . -

Cytotoxicity Assessment :

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,3-dipyridin-3-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-4-12(10-16-7-1)14-6-3-9-18-15(14)13-5-2-8-17-11-13/h1-11H |

InChI Key |

KCGVYMGPANDKMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.